5-Bromo-4,7-difluoro-1,3-dioxaindane

Catalog No.
S3103986
CAS No.
1784571-56-7
M.F
C7H3BrF2O2
M. Wt
237
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-4,7-difluoro-1,3-dioxaindane

CAS Number

1784571-56-7

Product Name

5-Bromo-4,7-difluoro-1,3-dioxaindane

IUPAC Name

5-bromo-4,7-difluoro-1,3-benzodioxole

Molecular Formula

C7H3BrF2O2

Molecular Weight

237

InChI

InChI=1S/C7H3BrF2O2/c8-3-1-4(9)6-7(5(3)10)12-2-11-6/h1H,2H2

InChI Key

XENVGLUTKSAJSL-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C(=C(C=C2F)Br)F

Solubility

not available

5-Bromo-4,7-difluoro-1,3-dioxaindane is a synthetic organic compound characterized by its unique structure, which includes a bromine atom and two fluorine atoms attached to a dioxaindane framework. The molecular formula of this compound is C8H4F2BrO3C_8H_4F_2BrO_3, and it has a molecular weight of approximately 186.11 g/mol. The compound features a bicyclic structure that incorporates two oxygen atoms within the ring system, contributing to its chemical reactivity and potential biological activity.

The chemical reactivity of 5-Bromo-4,7-difluoro-1,3-dioxaindane can be attributed to the presence of the bromine and fluorine substituents. These halogens can facilitate various nucleophilic substitution reactions, particularly under conditions that favor electrophilic aromatic substitution. For instance, the bromine atom can be replaced through nucleophilic aromatic substitution reactions when treated with suitable nucleophiles in polar aprotic solvents. Additionally, the difluoro substituents may influence the electronic properties of the compound, making it more reactive towards electrophiles.

Research indicates that compounds similar to 5-Bromo-4,7-difluoro-1,3-dioxaindane exhibit significant biological activities, particularly in inhibiting various enzymes and receptors involved in cancer progression. For example, some derivatives have shown promising results as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a critical role in angiogenesis. The biological evaluation of related compounds has demonstrated their potential as anti-cancer agents due to their ability to induce apoptosis in cancer cells and modulate cell cycle phases .

The synthesis of 5-Bromo-4,7-difluoro-1,3-dioxaindane typically involves several steps:

  • Starting Materials: The synthesis often begins with commercially available precursors such as difluorobenzene derivatives.
  • Electrophilic Bromination: The introduction of the bromine atom can be achieved via electrophilic bromination using bromine or N-bromosuccinimide under controlled conditions.
  • Formation of Dioxaindane Framework: Subsequent reactions involve cyclization processes that form the dioxaindane core. This can be accomplished through condensation reactions involving suitable carbonyl compounds.
  • Purification: The final product is usually purified through recrystallization or chromatography to obtain high purity levels suitable for further biological testing.

5-Bromo-4,7-difluoro-1,3-dioxaindane has potential applications in medicinal chemistry due to its biological activity. It may serve as a lead compound for developing new anti-cancer drugs or other therapeutic agents targeting specific pathways involved in tumor growth and metastasis. Additionally, its unique structure could be explored in materials science for developing novel polymers or coatings with enhanced properties.

Interaction studies involving 5-Bromo-4,7-difluoro-1,3-dioxaindane focus on its binding affinity to various biological targets such as enzymes and receptors. Molecular docking studies provide insights into how this compound interacts at the molecular level with VEGFR-2 and other targets associated with cancer progression. These studies help elucidate the mechanism of action and guide further modifications to enhance efficacy and selectivity against specific targets .

Several compounds share structural similarities with 5-Bromo-4,7-difluoro-1,3-dioxaindane. Here are a few notable examples:

Compound NameStructure CharacteristicsUnique Features
2,2-Difluorobenzo[d][1,3]dioxoleContains two fluorine atoms in a dioxole ringOften used in organic synthesis due to stability
5-Bromo-2-fluorobenzofuranFluorinated furan derivativeExhibits different reactivity patterns than dioxaindane
4-Fluoro-1,3-benzodioxoleSimilar dioxole structurePotentially different biological activities
5-FluoroisatinContains an isatin coreKnown for significant biological activity

These compounds highlight the uniqueness of 5-Bromo-4,7-difluoro-1,3-dioxaindane through its specific halogenation pattern and potential applications in medicinal chemistry.

XLogP3

2.6

Dates

Modify: 2024-04-14

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